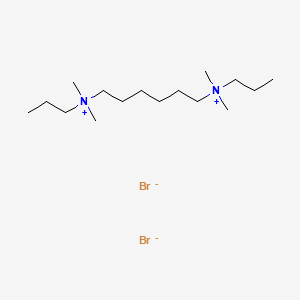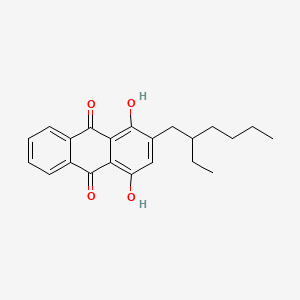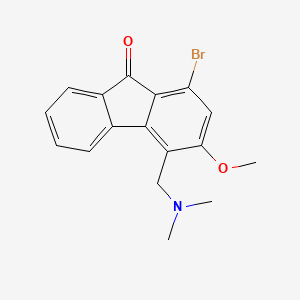
Isobutyl 3-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3-phenylpropionate is an organic compound classified as an ester. It is derived from the esterification of 3-phenylpropionic acid with isobutanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry. Its molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl 3-phenylpropionate can be synthesized through the esterification reaction between 3-phenylpropionic acid and isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
C9H10O2+C4H10O→C13H18O2+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 3-phenylpropionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-phenylpropionic acid and isobutanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: 3-phenylpropionic acid and isobutanol.
Reduction: 3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isobutyl 3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in microbial catabolism of phenylpropanoid compounds.
Medicine: Explored for its potential antibacterial properties, particularly in the form of nanoparticles.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma .
Mechanism of Action
The mechanism of action of isobutyl 3-phenylpropionate in biological systems involves its interaction with specific molecular targets. For instance, in microbial systems, it can be metabolized by enzymes involved in the catabolism of phenylpropanoid compounds. The compound can also activate certain signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which plays a role in maintaining intestinal epithelial barrier function .
Comparison with Similar Compounds
Isobutyl 3-phenylpropionate can be compared with other esters derived from 3-phenylpropionic acid, such as:
- Ethyl 3-phenylpropionate
- Methyl 3-phenylpropionate
- Propyl 3-phenylpropionate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and applications. This compound is unique due to its specific isobutyl group, which imparts a distinct fragrance profile compared to its analogs .
Properties
CAS No. |
28048-94-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
NIKMBMUTZWKICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



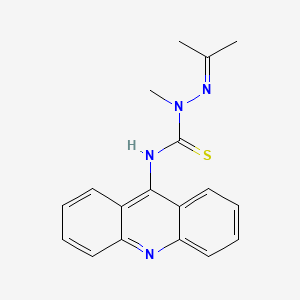
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)



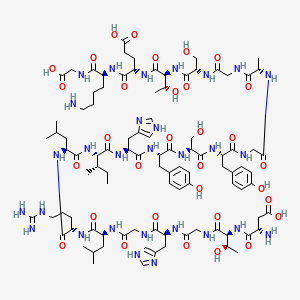


![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
